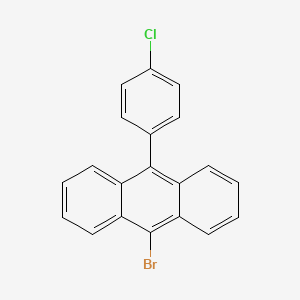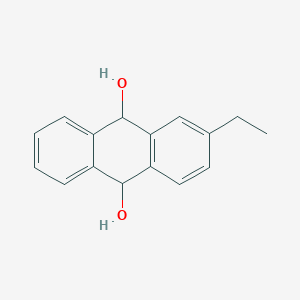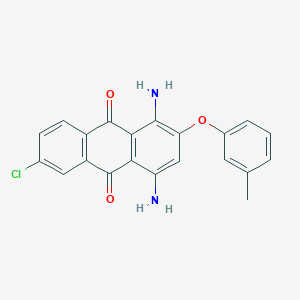
1,4-Diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and tolyloxy groups attached to the anthracene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an anthraquinone derivative is reacted with appropriate amines and chloro compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups. These products can have distinct properties and applications based on their chemical structure.
Applications De Recherche Scientifique
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties and stability.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthraquinone derivative with similar functional groups.
9,10-Anthracenedione: A simpler anthraquinone compound used in various applications.
1,4-Diaminoanthraquinone: A related compound with amino groups at different positions.
Uniqueness
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in research and industrial settings where tailored chemical properties are required.
Propriétés
Numéro CAS |
88605-21-4 |
|---|---|
Formule moléculaire |
C21H15ClN2O3 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-10-3-2-4-12(7-10)27-16-9-15(23)17-18(19(16)24)20(25)13-6-5-11(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3 |
Clé InChI |
LFACQUFPEUYXMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


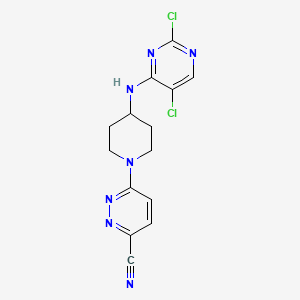
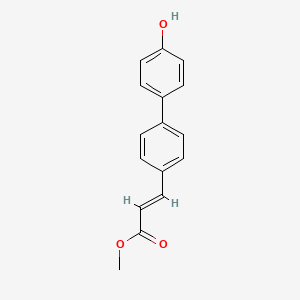
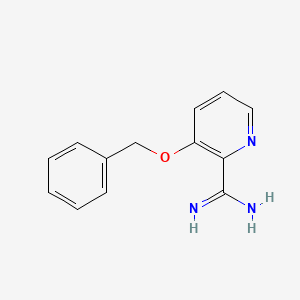

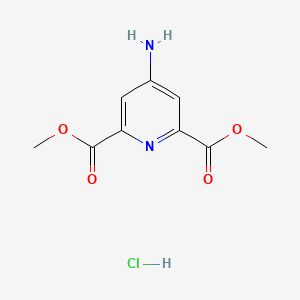
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

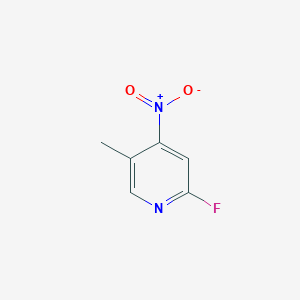
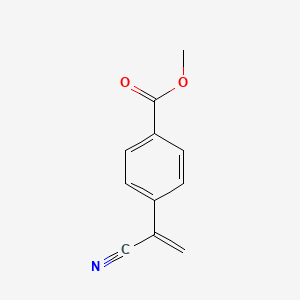
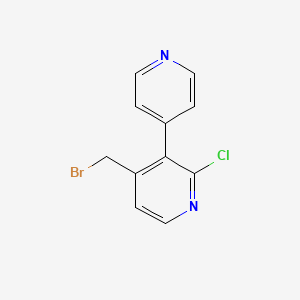
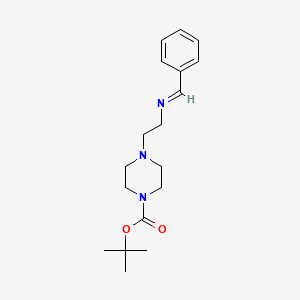
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
